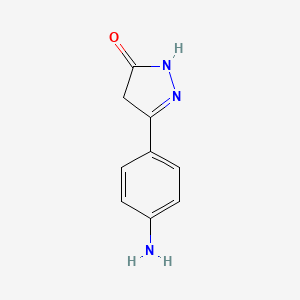

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Vue d'ensemble

Description

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of an aminophenyl group attached to a pyrazolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient heat transfer, resulting in consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydrazine derivatives.

Substitution: Nitro, halogen, and other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazolone derivatives, including 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives synthesized from pyrazolone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

A recent investigation involved synthesizing new pyrazolone derivatives, which were tested for their antibacterial efficacy. The results showed that several compounds had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against selected bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| Derivative A | 15 | S. aureus |

| Derivative B | 30 | Pseudomonas aeruginosa |

1.2 Anticancer Properties

The anticancer potential of pyrazolone derivatives has been extensively studied. Compounds related to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

In vitro studies assessed the cytotoxic effects of synthesized pyrazolone derivatives on human carcinoma cell lines (HepG-2, PC-3, HCT-116). The results indicated that certain derivatives exhibited significant anti-tumor activity with IC50 values ranging from 15 to 30 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 | HepG-2 |

| Derivative C | 25 | PC-3 |

| Derivative D | 18 | HCT-116 |

Chemical Synthesis and Properties

This compound can be synthesized through various methods, including conventional heating and microwave-assisted techniques. The compound's synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

Synthesis Overview

The synthesis process involves:

- Reacting a substituted phenyl hydrazine with an appropriate carbonyl compound.

- Utilizing catalysts to enhance yield and purity.

- Employing spectroscopic methods (NMR, IR) for structural confirmation.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties suitable for various applications.

Case Study: Coordination Chemistry

Research has shown that this compound can coordinate with transition metals, leading to the formation of complexes that may be useful in catalysis or as sensors .

Mécanisme D'action

The mechanism of action of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles

- 2-(4-aminophenyl)benzothiazole derivatives

- 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Uniqueness

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazolone ring and aminophenyl group provide a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific applications.

Activité Biologique

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 103755-57-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.19 g/mol. The compound features a pyrazolone core with an amino group attached to a phenyl ring, which enhances its reactivity and biological activity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Enzyme Inhibition : It is being investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation . Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

- Analgesic Properties : Preliminary research suggests that it may also possess analgesic effects, potentially providing relief from pain through its action on the central nervous system .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds to active sites of enzymes and receptors, inhibiting their activity and altering downstream signaling pathways .

- Structural Modifications : Variations in the chemical structure can enhance or diminish its biological activity. For example, substituents on the phenyl ring can significantly impact its binding affinity and selectivity towards specific targets .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Lacks amino group; used as an analgesic | |

| 3-Aminophenylpyrazolone | Similar pyrazolone core; different amino positioning | |

| 2-(4-Aminophenyl)benzothiazole | - | Known for antimicrobial properties |

The presence of the amino group in this compound enhances its reactivity compared to these similar compounds, making it a valuable candidate for further research .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

- Inhibition of SHP2 : A study reported that derivatives of this compound inhibited SHP2 with IC50 values in the low micromolar range (79 nM), showcasing its potential in cancer therapeutics .

- Antibacterial Efficacy : Another investigation revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .

Propriétés

IUPAC Name |

3-(4-aminophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLROTJOCPBZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649364 | |

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103755-57-3 | |

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.